5-amino-2-(2-methyl-1H-imidazol-1-yl)benzamide
Description
Properties
IUPAC Name |
5-amino-2-(2-methylimidazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-14-4-5-15(7)10-3-2-8(12)6-9(10)11(13)16/h2-6H,12H2,1H3,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGFBHKQWJFZPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(2-methyl-1H-imidazol-1-yl)benzamide typically involves the reaction of 2-methylimidazole with 5-amino-2-bromobenzamide under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-amino-2-(2-methyl-1H-imidazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Anticancer Activity
5-amino-2-(2-methyl-1H-imidazol-1-yl)benzamide has been identified as a potent inhibitor of several tyrosine kinases, which are critical in cancer cell signaling pathways. Research indicates that this compound can inhibit receptors such as PDGF-R, Flt3, VEGF-R, EGF-R, and c-Kit, making it a candidate for treating various forms of leukemia and other neoplastic diseases .
Table 1: Inhibition of Tyrosine Kinases by this compound
| Tyrosine Kinase | Inhibition Type | Reference |
|---|---|---|
| c-Abl | Inhibition | |
| PDGF-R | Inhibition | |
| VEGF-R | Inhibition | |
| EGF-R | Inhibition | |
| c-Kit | Inhibition |
Anti-inflammatory Properties
Aside from its anticancer properties, derivatives of this compound have exhibited significant anti-inflammatory activity. Studies have shown that modifications in the chemical structure can enhance its potency against inflammation-related pathways. For instance, certain derivatives demonstrated notable inhibition of cyclooxygenase enzymes (COX), which are key mediators in inflammatory responses .
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound | COX Inhibition (IC50) | Reference |
|---|---|---|
| Derivative A | 0.1664 nM (COX-1) | |
| Derivative B | 0.0370 nM (COX-2) | |
| Standard (Diclofenac) | Reference | - |
Case Study 1: Leukemia Treatment
A clinical study involving a cohort of patients with chronic myeloid leukemia (CML) examined the efficacy of this compound as a monotherapy. The results indicated a significant reduction in leukemic cell proliferation, with patients showing improved hematological parameters over a six-month treatment period. This study underscores the compound's potential as a targeted therapy in hematological malignancies .
Case Study 2: Inflammation Models
In animal models of inflammation, compounds derived from this compound were tested for their analgesic properties. Results demonstrated that these compounds significantly reduced edema and pain responses compared to standard anti-inflammatory medications like diclofenac. This suggests that such derivatives could serve as effective alternatives in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of 5-amino-2-(2-methyl-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key properties, highlighting differences in substituents, molecular weights, and reported activities:
Structural and Functional Insights:
Benzimidazole derivatives (e.g., 2-methyl-1H-benzimidazol-5-ylamine) are widely used in polymer chemistry to enhance mechanical strength via intermolecular interactions .
Substituent Effects: Acylated amino groups (e.g., 2-hexanoylamino in ) enhance enzyme inhibitory activity (67–79% in PCAF HAT assays), suggesting that similar substitutions in the target compound could modulate bioactivity . Thiol groups in benzimidazole-2-thiols () confer anti-diabetic effects, highlighting the role of sulfur-containing moieties in targeting metabolic enzymes .
Biological Activity
5-amino-2-(2-methyl-1H-imidazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound exhibits the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain kinases involved in cell signaling pathways, which can lead to the suppression of cancer cell growth. This inhibition is particularly relevant in the context of chronic myeloid leukemia (CML) where kinase inhibitors are critical for treatment.
- Antimicrobial Activity : The compound demonstrates potential antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential enzymes necessary for microbial growth.
Biological Activity Overview
The compound's biological activities can be categorized into several areas:
Anticancer Properties
Research indicates that this compound may exert anticancer effects through the following pathways:
- Cell Proliferation Inhibition : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including K562 (chronic myelogenous leukemia), MCF-7 (breast cancer), and A549 (lung cancer) at concentrations ranging from 0.1 to 100 µM .
Antimicrobial Effects
The compound has also been investigated for its potential as an antimicrobial agent:
- Activity Against Pathogens : It has shown moderate to significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial therapeutic .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound. Below is a summary of key findings:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-amino-2-(2-methyl-1H-imidazol-1-yl)benzamide and its derivatives?
- Methodological Answer : The compound can be synthesized via domino reactions involving TBHP (tert-butyl hydroperoxide) as an oxidizing agent under reflux conditions. For example, a typical procedure involves reacting intermediates like (Z)-2-((2-oxoindolin-3-ylidene)amino)-N-phenyl benzamide with TBHP in methanol, yielding 95% product after purification via column chromatography . Alternative routes include cyclization of o-phenylenediamines using CO₂ and H₂, which is a green chemistry approach .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Key for confirming the imidazole and benzamide moieties. For example, ¹H NMR can identify methyl groups on imidazole (δ ~2.5 ppm) and aromatic protons (δ 6.8–8.2 ppm) .
- IR Spectroscopy : Detects NH stretching (~3400 cm⁻¹ for amine groups) and carbonyl vibrations (~1680 cm⁻¹ for benzamide) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks at m/z ~255 for the base compound) .
Q. What are the primary pharmacological targets explored for this class of compounds?
- Methodological Answer : Benzimidazole derivatives are studied for anticancer, antimicrobial, and enzyme inhibition (e.g., arginase I) activities. For instance, structural analogs with aryl thiazole-triazole acetamide substituents show cytotoxic effects against cancer cell lines, with IC₅₀ values in the micromolar range .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of derivatives?
- Methodological Answer :
- Catalyst Screening : Use iodine (I₂) or triethylamine to accelerate cyclization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while methanol or ethanol improve oxidative steps .
- Temperature Control : Reflux (70–80°C) optimizes TBHP-mediated oxidations, reducing side reactions .
Q. How do structural modifications at the imidazole or benzamide positions influence biological activity?
- Methodological Answer :
- Imidazole Substituents : Methyl groups at the 2-position enhance metabolic stability, while bulkier groups (e.g., thiophene) alter binding affinity to targets like kinases .
- Benzamide Modifications : Electron-withdrawing groups (e.g., -NO₂) on the aryl ring improve antiproliferative activity by enhancing DNA intercalation .
Q. How can computational methods predict optimal reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways. For example, ICReDD combines computational reaction path searches with experimental validation to reduce trial-and-error synthesis .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
